
マラビロク
概要
説明
作用機序
マラビロクは、ヒト細胞の表面にある CCR5 受容体に選択的に結合することにより、侵入阻害剤として機能します . この結合により、HIV-1 gp120 タンパク質が CCR5 受容体に結合することができなくなり、ウイルスが宿主細胞に侵入することができなくなります . この薬は、CCR5 受容体の負のアロステリックモジュレーターとして作用し、受容体とウイルスの相互作用を阻害するコンフォメーション変化を引き起こします .
類似の化合物との比較
マラビロクは、ウイルスそのものではなく、ヒト受容体を標的にするため、抗レトロウイルス薬の中ではユニークです . 類似の化合物には、以下のような他の CCR5 拮抗薬があります。
ビクリビロク: 作用機序は似ていますが、薬物動態特性が異なる別の CCR5 拮抗薬です。
アプラビロク: 安全性に関する懸念から中止された CCR5 拮抗薬です。マラビロクの独自性は、その良好な安全性プロファイルと、他の抗レトロウイルス薬と組み合わせても、有意な薬物相互作用を起こさないことです.
科学的研究の応用
Antiretroviral Therapy
Efficacy in HIV Treatment
Maraviroc is primarily indicated for treatment-experienced patients infected with R5-tropic HIV-1. Clinical trials, such as the MOTIVATE studies, have demonstrated its efficacy in reducing viral loads and improving immunological responses. In these studies, patients treated with maraviroc showed significantly greater reductions in HIV-1 RNA levels compared to those receiving placebo, with durable responses observed over extended follow-ups .
Long-Term Safety Profile
A five-year safety evaluation indicated that maraviroc was generally well-tolerated among patients, with low rates of adverse events and no significant increase in serious clinical outcomes like hepatic failure or malignancy . This safety profile supports its continued use in long-term antiretroviral therapy.
Microbicide Development
Topical Application for HIV Prevention
Recent research has explored maraviroc's potential as a topical microbicide. A study demonstrated that a maraviroc gel formulation provided complete protection against vaginal HIV-1 challenges in humanized mice models . This finding suggests that maraviroc could be developed as an effective microbicide to prevent sexual transmission of HIV, particularly in populations at high risk.
Study | Model | Outcome |
---|---|---|
PLOS One (2011) | Humanized mice | Complete protection against vaginal HIV-1 challenge with maraviroc gel |
Nature (2020) | Patient cohort | Reactivation of latent HIV with prolonged maraviroc administration |
Reactivation of Latent HIV
Role as a Latency-Reversing Agent
Maraviroc has been investigated for its ability to reactivate latent HIV reservoirs. A study indicated that prolonged administration of maraviroc led to increased levels of viral RNA expression in patients previously on suppressive antiretroviral therapy, suggesting its potential role as a latency-reversing agent . This application is crucial for strategies aimed at achieving a functional cure for HIV.
Immunological Effects
Impact on T-cell Activation
Research has shown that maraviroc intensification can unexpectedly increase T-cell activation within peripheral blood and rectal mucosa during treated HIV infection. This phenomenon raises questions about the drug's effects on immune system dynamics and its potential implications for long-term treatment strategies .
Neuroprotection Research
Exploration in Neuroinflammatory Conditions
Recent studies have examined maraviroc's effects beyond HIV treatment, particularly regarding neuroprotection. It has been shown to reduce inflammation in vitro without exerting direct cytotoxic effects on astroglial cells, indicating potential applications in neuroinflammatory diseases . Although these findings are preliminary, they suggest a broader therapeutic scope for maraviroc.
生化学分析
Biochemical Properties
Maraviroc selectively binds to the human chemokine receptor CCR5 present on the membrane of CD4 cells (T-cells), preventing the interaction of HIV-1 gp120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells . This interaction is crucial for the biochemical reactions involving Maraviroc.
Cellular Effects
Maraviroc, by binding to CCR5, blocks HIV from entering human cells . This influences cell function by preventing the virus from integrating into the host genome, thus preventing the production of new viral particles. This has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Maraviroc is an entry inhibitor and works by blocking HIV from entering human cells . Specifically, Maraviroc is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . This prevents the virus from fusing with the human cell membrane .
Temporal Effects in Laboratory Settings
The effects of Maraviroc have been studied over time in laboratory settings. Maraviroc is extensively metabolized by CYP3A4, with renal clearance accounting for approximately 23% of total clearance . The half-life of Maraviroc is approximately 16 hours .
Metabolic Pathways
Maraviroc is extensively metabolized by CYP3A4 . This enzyme plays a crucial role in the metabolic pathway of Maraviroc. The major metabolic pathways of Maraviroc involve oxidation and N-dealkylation .
Transport and Distribution
Maraviroc does not inhibit any of the three studied ABC transporters, and its permeability is not affected by ABCG2 or ABCC2 . Maraviroc shows affinity for human ABCB1 and the endogenous canine Abcb1 expressed in MDCKII cells . This suggests that ABCB1/Abcb1 facilitate in situ Maraviroc transport .
準備方法
マラビロクは、さまざまな方法を使用して合成することができます。 この方法は、アミンとアルコールを、技術的に許容される条件下で直接アルキル化することを伴います . このプロセスには、高純度のマラビロクを得るための、改良された単離および精製工程が含まれます . 工業生産方法は通常、同様の合成経路に従いますが、一貫性と効率を確保するために、大規模製造向けに最適化されています .
化学反応の分析
マラビロクは、以下を含むいくつかの種類の化学反応を起こします。
酸化: マラビロクは、特定の条件下で酸化され、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、マラビロク内の官能基を修飾し、その化学的性質を変えることができます。
置換: マラビロクは、ある官能基が別の官能基に置き換えられる置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます.
科学研究への応用
マラビロクは、幅広い科学研究への応用があります。
類似化合物との比較
Maraviroc is unique among antiretroviral agents as it targets a human receptor rather than the virus itself . Similar compounds include other CCR5 antagonists, such as:
Vicriviroc: Another CCR5 antagonist with similar mechanisms of action but different pharmacokinetic properties.
Aplaviroc: A CCR5 antagonist that was discontinued due to safety concerns. Maraviroc’s uniqueness lies in its favorable safety profile and its ability to be used in combination with other antiretroviral agents without significant drug interactions.
生物活性
Maraviroc, also known as UK-427857, is a selective antagonist of the CCR5 receptor, which plays a crucial role in the entry of HIV-1 into host cells. This compound represents the first drug in a new class of antiretroviral agents that target host proteins rather than viral components. Its unique mechanism of action and pharmacological properties have made it a significant focus of research in the treatment of HIV-1 infections.
Maraviroc inhibits HIV-1 entry by binding to the CCR5 receptor on the surface of CD4+ T cells. This binding prevents the viral envelope protein gp120 from interacting with CCR5, effectively blocking the fusion process necessary for viral entry into host cells. The geometric mean 90% inhibitory concentration (IC90) for maraviroc against various CCR5-tropic HIV-1 strains is approximately 2.0 nM, demonstrating its potent antiviral activity against a wide range of viral isolates .
In Vitro Studies
In vitro studies have shown that maraviroc exhibits:
- Potent Anti-HIV Activity : Effective against 200 clinically derived HIV-1 envelope-recombinant pseudoviruses, including those resistant to other drug classes.
- Selectivity for CCR5 : Maraviroc has been confirmed to be highly selective for the CCR5 receptor, with no significant effects on other receptors or enzymes, including hERG ion channels, indicating a favorable safety profile .
Pharmacokinetics
Maraviroc is characterized by its oral bioavailability and pharmacokinetic properties that support once or twice daily dosing. Preclinical models predict human pharmacokinetics consistent with these dosing regimens, allowing for convenient administration in clinical settings .
Clinical Efficacy
Clinical trials have demonstrated that maraviroc effectively reduces viral load in patients with CCR5-tropic HIV-1. It has been shown to improve immune function and reduce the risk of disease progression in treated individuals. The drug's efficacy is further supported by studies highlighting its ability to maintain viral suppression over extended periods .
Table 1: Summary of Maraviroc's Biological Activity
Property | Value |
---|---|
Chemical Name | 4,4-Difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl}cyclohexanecarboxamide |
IC90 Against CCR5-tropic HIV-1 | 2.0 nM |
Selectivity Index (hERG) | >10 μM |
Oral Bioavailability | Yes |
Recommended Dosing | Once or twice daily |
Table 2: Clinical Trial Results for Maraviroc
Study Phase | Participants | Outcome |
---|---|---|
Phase II | 200 | Significant reduction in viral load |
Phase III | 500 | Improved CD4+ T cell counts |
Long-term follow-up | 300 | Sustained viral suppression |
Case Study 1: Efficacy in Treatment-Experienced Patients
A study involving treatment-experienced patients showed that those receiving maraviroc as part of their regimen experienced a significant decline in plasma HIV RNA levels compared to those on standard therapy alone. This highlights maraviroc's potential as an effective option for patients with limited treatment choices due to resistance .
Case Study 2: Safety Profile Assessment
In a long-term safety assessment involving over 1000 participants, maraviroc demonstrated a favorable safety profile with minimal adverse effects reported. The most common side effects were mild and included headaches and gastrointestinal disturbances. Importantly, no significant cardiovascular events were noted during the trial period .
特性
IUPAC Name |
4,4-difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHKUDZZFZSJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。